![molecular formula C16H18F3N3O B2434883 N-(Cyanomethyl)-2-[[2-[2-(trifluoromethyl)phenyl]cyclopentyl]amino]acetamide CAS No. 1645359-49-4](/img/structure/B2434883.png)
N-(Cyanomethyl)-2-[[2-[2-(trifluoromethyl)phenyl]cyclopentyl]amino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Cyanomethyl)-2-[[2-[2-(trifluoromethyl)phenyl]cyclopentyl]amino]acetamide is a synthetic organic compound that features a trifluoromethyl group, a cyclopentyl ring, and a cyanomethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-2-[[2-[2-(trifluoromethyl)phenyl]cyclopentyl]amino]acetamide typically involves multiple steps:
Formation of the trifluoromethylphenyl cyclopentylamine: This step involves the reaction of 2-(trifluoromethyl)phenyl bromide with cyclopentylamine under suitable conditions, such as the presence of a base like potassium carbonate and a solvent like dimethylformamide (DMF).
Introduction of the cyanomethyl group: This can be achieved by reacting the intermediate with a cyanomethylating agent such as cyanomethyl chloride in the presence of a base like sodium hydride.
Formation of the final compound: The final step involves the reaction of the intermediate with chloroacetamide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
N-(Cyanomethyl)-2-[[2-[2-(trifluoromethyl)phenyl]cyclopentyl]amino]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanomethyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or nitriles.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-(Cyanomethyl)-2-[[2-[2-(trifluoromethyl)phenyl]cyclopentyl]amino]acetamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The trifluoromethyl group could enhance the compound’s binding affinity and metabolic stability.
Comparación Con Compuestos Similares
Similar Compounds
N-(Cyanomethyl)-2-[[2-[2-(trifluoromethyl)phenyl]cyclopentyl]amino]acetamide: can be compared with other compounds containing trifluoromethyl groups, cyclopentyl rings, or cyanomethyl groups.
N-(Cyanomethyl)-2-[[2-[2-(trifluoromethyl)phenyl]cyclohexyl]amino]acetamide: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.
N-(Cyanomethyl)-2-[[2-[2-(trifluoromethyl)phenyl]cyclopentyl]amino]propionamide: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties. The trifluoromethyl group can enhance lipophilicity and metabolic stability, while the cyanomethyl group can participate in various chemical reactions, making the compound versatile for different applications.
Propiedades
IUPAC Name |
N-(cyanomethyl)-2-[[2-[2-(trifluoromethyl)phenyl]cyclopentyl]amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O/c17-16(18,19)13-6-2-1-4-11(13)12-5-3-7-14(12)22-10-15(23)21-9-8-20/h1-2,4,6,12,14,22H,3,5,7,9-10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKOBHIQZSQFCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)NCC(=O)NCC#N)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
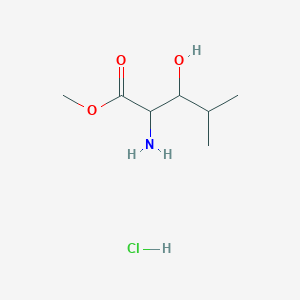
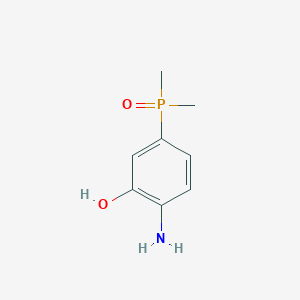
![2-Ethyl-5-((3-methylpiperidin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2434807.png)
![N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}-2-(thiophen-2-yl)acetamide](/img/structure/B2434808.png)
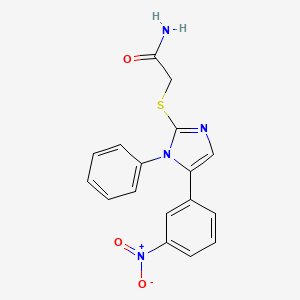
![N-(3-chlorophenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2434810.png)
![N-(3-fluoro-4-methylphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2434813.png)

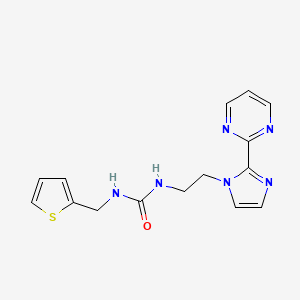
![6-Chloro-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B2434818.png)
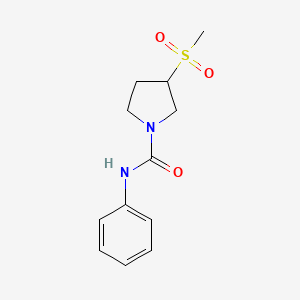
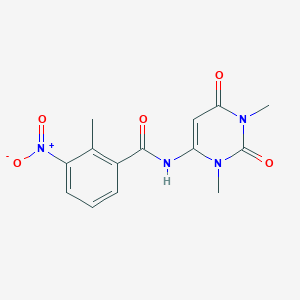

![6-CYCLOPROPYL-4-[(3-FLUOROPHENYL)METHYL]-3-(PYRIDIN-2-YL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-D]PYRIMIDINE-5,7-DIONE](/img/structure/B2434823.png)
